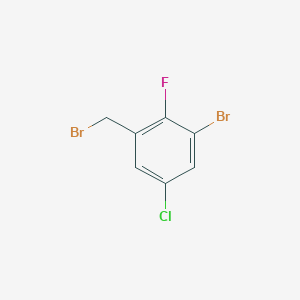

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene

Description

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene (C₇H₄Br₂ClF) is a polyhalogenated aromatic compound featuring bromine at the 1-position, a bromomethyl group (-CH₂Br) at the 3-position, chlorine at the 5-position, and fluorine at the 2-position. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSFXDECFPALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(bromomethyl)-5-chloro-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Chemical Reactions Analysis

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions (SN2 mechanism) where the bromine atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines

Electrophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. For example, oxidation using strong oxidizing agents can lead to the formation of corresponding carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its halogenated nature allows for further functionalization through various chemical reactions.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biological Studies: The compound is used in studies related to its biological activity and potential as a bioactive molecule

Mechanism of Action

The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a suitable candidate for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities with potential biological or chemical activity .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Bromomethyl groups (e.g., in the target compound and 5-bromo-2-(bromomethyl)-1,3-difluorobenzene) enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions . Nitro groups (e.g., in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) increase oxidative reactivity, making such compounds suitable for reduction to amines or further functionalization .

Steric and Electronic Effects :

- Fluorine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions, while chlorine and bromine provide steric bulk, influencing regioselectivity .

- Methoxy or ethoxy groups (e.g., in 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene) introduce steric hindrance and alter solubility .

Synthetic Utility :

- The target compound’s dual bromine sites (1-Br and 3-CH₂Br) allow sequential functionalization, as demonstrated in its use to synthesize pyridin-2(1H)-one derivatives via alkylation .

- Analogues like 2-bromo-5-chloro-1,3-difluorobenzene are preferred in ligand design due to their symmetric halogen placement .

Reactivity in Cross-Coupling Reactions

The target compound’s bromomethyl group enables efficient alkylation. For example, it reacted with 5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one under basic conditions (K₂CO₃/DMF) to yield a bioactive pyridinone derivative . In contrast, 5-bromo-2-(bromomethyl)-1,3-difluorobenzene () has been used in Suzuki-Miyaura couplings due to its activated aryl bromide .

Biological Activity

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its unique halogenation pattern influences its reactivity and biological activity, making it a subject of interest in various scientific studies. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHBrClF

- Molecular Weight : 302.36 g/mol

- CAS Number : 149947-16-0

The compound features multiple halogen substituents, which significantly alter its electronic properties and reactivity. The presence of bromine, chlorine, and fluorine atoms allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and nucleic acids. The halogen atoms can influence the compound's reactivity, allowing it to participate in various biochemical reactions:

- Enzyme Inhibition : The compound has been employed in studies examining enzyme inhibition, where it interacts with active sites to modulate enzymatic activity.

- Protein-Ligand Interactions : Its reactivity enables it to bind selectively to specific proteins, providing insights into protein function and signaling pathways.

Case Study 1: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies indicated that this compound could effectively inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cytochrome P450 1A2 | Competitive | 12.5 |

| Cytochrome P450 2E1 | Non-competitive | 15.0 |

Case Study 2: Antimicrobial Activity

The antimicrobial properties of halogenated compounds have been well-documented. A study evaluated the antibacterial effects of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses notable antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Preliminary studies indicate moderate acute toxicity levels:

- Oral Toxicity : LD50 values range from 800 to 1300 mg/kg in rats.

- Dermal Toxicity : Low acute dermal toxicity observed; however, it can cause severe skin burns upon contact.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., deshielding of protons near electronegative groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₄Br₂ClF, MW 292.3 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for crystalline derivatives .

Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.8 (s, 2H, CH₂Br), δ 7.2–7.5 (m, aromatic) | |

| HRMS | m/z 290.92 [M-Br]⁺ |

How can competing elimination pathways during nucleophilic aromatic substitution (SNAr) be minimized?

Advanced Research Question

SNAr reactions with this compound may yield elimination byproducts (e.g., dehydrohalogenation). Mitigation strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce elimination kinetics .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states and favor substitution .

- Base Choice : Use mild bases (K₂CO₃ instead of t-BuOK) to avoid deprotonation of the bromomethyl group .

Case Study : Reaction with NaN₃ in DMF at 0°C achieved 85% substitution yield vs. 40% at 25°C .

What computational models are effective for predicting synthetic routes to derivatives of this compound?

Advanced Research Question

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose viable pathways:

- Retrosynthetic Analysis : Prioritize routes starting from commercially available precursors (e.g., 3-chloro-5-fluorotoluene) .

- Reactivity Scoring : Evaluate the feasibility of introducing functional groups (e.g., -CF₃) at specific positions using Hammett parameters .

Example : A proposed route for synthesizing 1-Bromo-3-(bromomethyl)-5-chloro-2-fluoroacetophenone achieved 92% similarity to known protocols in Reaxys .

How does the compound’s stability under varying storage conditions impact its usability in long-term studies?

Basic Research Question

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of C-Br bonds .

- Moisture Control : Use desiccants to avoid hydrolysis of the bromomethyl group .

Stability Data :

| Condition | Degradation After 6 Months | Reference |

|---|---|---|

| Room Temperature | 15% loss | |

| -20°C (dark) | <2% loss |

What strategies address low yields in Ullmann-type couplings involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.